molecular formula C₁₀H₂₀N₂O₃ B1141778 (3S,4R)-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 121242-20-4

(3S,4R)-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No. B1141778
M. Wt: 216.28
InChI Key:
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including "(3S,4R)-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester," involves complex organic reactions. A practical approach to synthesize N-tert-butyl disubstituted pyrrolidines has been described, showcasing a nitrile anion cyclization strategy that achieves high yield and enantioselectivity. The process starts from chloro-ethanone derivatives, undergoing a series of reactions including catalytic asymmetric reduction, amine displacement, and conjugate addition of nitrile to form the pyrrolidine ring with excellent enantioselectivity (Chung et al., 2005).

Molecular Structure Analysis

X-ray crystallography and Density Functional Theory (DFT) analyses have been utilized to characterize the molecular and crystal structure of related pyrrolidine derivatives. These studies reveal the presence of intramolecular hydrogen bonding and provide insights into the conformational preferences of these molecules, which are crucial for understanding their reactivity and interactions (Çolak et al., 2021).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. Singlet oxygen reactions of related pyrrolidine esters have been explored, yielding 5-substituted pyrroles through peroxidic intermediates, which are valuable precursors for further chemical synthesis (Wasserman et al., 2004).

Scientific Research Applications

  • Chemistry and Biology of the tert-butyl Group

    • The tert-butyl group is known for its unique reactivity pattern in chemistry and biology. It’s used in chemical transformations and has relevance in nature, including its implication in biosynthetic and biodegradation pathways .
  • Synthesis and Pharmacological Applications of Piperidine Derivatives

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Chemistry and Biology of the tert-butyl Group

    • The tert-butyl group is known for its unique reactivity pattern in chemistry and biology. It’s used in chemical transformations and has relevance in nature, including its implication in biosynthetic and biodegradation pathways .
  • Synthesis and Pharmacological Applications of Piperidine Derivatives

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Chemistry and Biology of the tert-butyl Group

    • The tert-butyl group is known for its unique reactivity pattern in chemistry and biology. It’s used in chemical transformations and has relevance in nature, including its implication in biosynthetic and biodegradation pathways .
  • Synthesis and Pharmacological Applications of Piperidine Derivatives

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Safety And Hazards

The safety and hazards associated with these compounds can vary widely depending on their specific structure. It’s important to refer to the Safety Data Sheet (SDS) for specific information .

Future Directions

The future directions for research on these compounds could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry .

properties

IUPAC Name

tert-butyl (3S,4R)-3-amino-4-methoxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYSIWNZDIJKGC-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901128397
Record name 1-Pyrrolidinecarboxylic acid, 3-amino-4-methoxy-, 1,1-dimethylethyl ester, (3S-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901128397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS RN

148260-95-1, 121242-20-4
Record name 1-Pyrrolidinecarboxylic acid, 3-amino-4-methoxy-, 1,1-dimethylethyl ester, (3S-cis)-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-amino-4-methoxy-, 1,1-dimethylethyl ester, (3S-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901128397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate
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